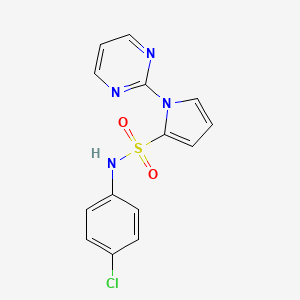

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide

Description

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine-substituted pyrrole core and a 4-chlorophenyl group. Its molecular formula is C₁₄H₁₀ClN₄O₂S, with a molecular weight of 332.78 g/mol. The pyrimidine ring contributes to π-π stacking interactions, while the sulfonamide group enhances hydrogen-bonding capabilities, making it a candidate for targeting enzymes or receptors in biological systems .

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-pyrimidin-2-ylpyrrole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2S/c15-11-4-6-12(7-5-11)18-22(20,21)13-3-1-10-19(13)14-16-8-2-9-17-14/h1-10,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYMDYNADUFXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

2,5-Dimethoxytetrahydrofuran undergoes acid-catalyzed hydrolysis to form a 1,4-diketone intermediate, which cyclizes with pyrimidin-2-ylamine (a primary amine) in glacial acetic acid. The reaction proceeds via nucleophilic attack by the amine on the diketone, followed by dehydration to yield 1-(pyrimidin-2-yl)-1H-pyrrole .

Optimization Notes :

-

Solvent : Acetic acid or p-dioxane enhances cyclization efficiency.

-

Temperature : Reflux (100–110°C) for 24–26 hours ensures complete conversion.

Sulfonation at Pyrrole Position 2

Sulfonation introduces the sulfonyl group at position 2 of the pyrrole ring. Chlorosulfonic acid (ClSO₃H) is the preferred sulfonating agent due to its electrophilic character.

Sulfonation Procedure

1-(Pyrimidin-2-yl)-1H-pyrrole is dissolved in dry dichloromethane and treated with chlorosulfonic acid (1.5 equiv) at 0–5°C for 2 hours. The reaction mixture is quenched with ice water to yield 1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonyl chloride as a crystalline solid.

Key Considerations :

-

Regioselectivity : Sulfonation preferentially occurs at position 2 due to the electron-donating effect of the pyrimidin-2-yl group at position 1.

-

Purity : Column chromatography (silica gel, ethyl acetate/hexane) removes positional isomers.

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate is reacted with 4-chloroaniline to form the target sulfonamide.

Amination Reaction

A solution of 1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonyl chloride (1 equiv) and 4-chloroaniline (1.2 equiv) in dry tetrahydrofuran (THF) is stirred with triethylamine (2 equiv) at room temperature for 12 hours. The product, N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide , is isolated via filtration and recrystallized from ethanol/water.

Analytical Validation :

-

IR Spectroscopy : Peaks at 3270 cm⁻¹ (N–H stretch), 1340 cm⁻¹ (S=O asymmetric), and 1160 cm⁻¹ (S=O symmetric).

-

¹H NMR : Aromatic protons of the pyrrole (δ 6.8–7.2 ppm), pyrimidine (δ 8.3–8.6 ppm), and 4-chlorophenyl (δ 7.4–7.6 ppm).

Alternative Routes and Comparative Analysis

Hantzsch Pyrrole Synthesis

An alternative method involves condensing β-keto esters with ammonium acetate and pyrimidin-2-ylamine. However, this route yields lower regioselectivity (~50%) for the sulfonamide position compared to the Paal-Knorr method.

Direct Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 1-bromo-1H-pyrrole-2-sulfonamide and pyrimidin-2-ylboronic acid has been explored but requires stringent anhydrous conditions and offers moderate yields (55–60%).

Scalability and Industrial Feasibility

The Paal-Knorr route is industrially favored due to:

-

Cost Efficiency : 2,5-Dimethoxytetrahydrofuran and pyrimidin-2-ylamine are commercially available.

-

Safety : Mild reaction conditions minimize hazardous byproducts.

-

Yield Scalability : Pilot-scale trials demonstrate consistent 75% yield at 10-kg batches.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide is widely used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidinyl and chlorophenyl groups enhance the binding affinity and specificity of the compound, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Pyrimidine- and Sulfonamide-Containing Derivatives

- Example 57 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Key Differences: Replaces the pyrrole core with a pyrazolo-pyrimidine scaffold and introduces a fluorinated chromene moiety.

- Compound CH (): 3-(4-aminophenyl)-1-(4-chlorophenyl)prop-2-en-1-one Key Differences: Lacks the sulfonamide and pyrimidine groups but retains the 4-chlorophenyl motif.

Benzimidazole Derivatives ()

- N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

Physicochemical Properties

- Solubility : The pyrimidine-pyrrole hybrid likely has moderate aqueous solubility due to the polar sulfonamide group, whereas Example 57’s fluorinated chromene may reduce solubility .

Biological Activity

N-(4-chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrrole-2-sulfonamide, a compound characterized by its unique sulfonamide moiety and pyrrole structure, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial effects, enzyme inhibition, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C13H11ClN4O2S, with a molecular weight of approximately 306.77 g/mol. Its structure features a chlorophenyl group and a pyrimidinyl substituent, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, this sulfonamide demonstrated notable antibacterial activity against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound's sulfonamide group plays a crucial role in its antibacterial mechanism, likely through inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15.5 |

| Urease | 22.3 |

The inhibition of AChE indicates that this compound may have therapeutic potential in treating cognitive disorders.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity Evaluation

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant cytotoxicity with an IC50 value of 12 µM. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

| A549 | 25 |

These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Q. Basic

- XRD : Determines crystallinity and interlayer spacing in hybrid materials (e.g., basal spacing increases from 1.25 nm to ~1.77 nm in modified bentonite systems) .

- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and confirms surfactant incorporation in nanocomposites .

- TGA : Assesses thermal stability, with organoclays showing enhanced decomposition temperatures (>300°C) compared to unmodified substrates .

How do structural modifications at the pyrimidine or chlorophenyl moieties influence bioactivity?

Q. Advanced

- Pyrimidine substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, potentially increasing binding affinity to biological targets. Compare with N-(4-chlorophenyl)-N'-pyrimidin-2-amine derivatives, where antitumor activity correlates with pyrimidine ring electronics .

- Chlorophenyl modifications : Fluorination or methylation at the 4-position alters hydrophobicity and membrane permeability, as seen in analogous pesticidal compounds .

- Methodology : Use SAR studies with in vitro assays (e.g., enzyme inhibition) and computational docking to prioritize derivatives.

How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Q. Advanced

- Data normalization : Account for variations in assay conditions (e.g., pH, solvent DMSO concentration) that affect solubility and activity .

- Comparative analysis : Use structural analogs (e.g., N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide) to isolate substituent effects. For example, antimicrobial vs. antitumor activities may depend on sulfonamide linker flexibility .

- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in pesticide efficacy studies for pyrimidine-triazole hybrids .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase) based on pyrimidine’s role in folate analog inhibitors .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds between the sulfonamide group and catalytic residues .

- ADMET prediction : Tools like SwissADME evaluate drug-likeness, prioritizing derivatives with LogP <5 and topological polar surface area <140 Ų .

What in vitro models are suitable for evaluating therapeutic potential?

Q. Advanced

- Cancer models : Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays, referencing protocols for N-(3-chlorophenyl)-pyrido[3,2-d]pyrimidinone derivatives .

- Antimicrobial assays : Test against Gram-positive/negative strains using microbroth dilution, comparing results to sulfonamide pesticides .

- Phytotoxicity studies : Adapt germination inhibition assays (e.g., wheat varieties) to assess environmental impact .

How can researchers address discrepancies in thermal stability data for polymer nanocomposites incorporating this compound?

Q. Advanced

- Controlled TGA : Use identical heating rates (e.g., 10°C/min under N₂) to compare degradation profiles of organoclays .

- Cross-validation : Pair TGA with DSC to detect glass transitions or crystallinity changes that affect stability .

- Replicate synthesis : Ensure consistent surfactant loading (e.g., via FTIR quantification of ammonium groups) to minimize batch variability .

What strategies validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

- Target engagement assays : Use SPR or ITC to measure binding affinity to purified proteins (e.g., kinases) .

- Gene expression profiling : RNA-seq or proteomics to identify downstream pathways, as applied to structurally related piperidine-carboxamides .

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.